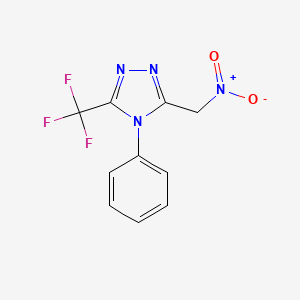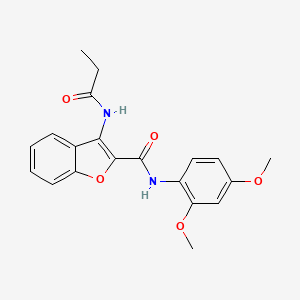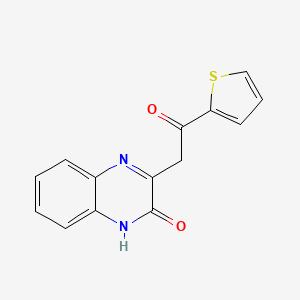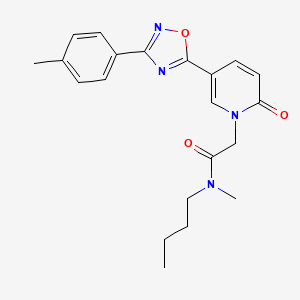
3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazole ring. The electronic and steric properties of these groups would influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitromethyl group might participate in nucleophilic substitution reactions, while the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and stability .科学的研究の応用
Fluorine Labeling in Peptides and Proteins
The trifluoromethyl (CF₃) group in this compound offers a valuable tool for labeling peptides and proteins. Researchers have used 19F-labeled proline analogues to study protein structures and dynamics via nuclear magnetic resonance (NMR) spectroscopy. By selectively incorporating CF₃-substituted prolines, scientists gain insights into protein stability, conformational changes, and interactions at the molecular level .
Organic Synthesis: α-Trifluoromethylstyrenes
α-Trifluoromethylstyrene derivatives serve as versatile synthetic intermediates. These compounds are valuable for constructing more complex fluorinated molecules. Researchers have explored their use in various organic transformations, including cross-coupling reactions, cyclizations, and functional group manipulations. The trifluoromethyl group enhances reactivity and introduces fluorine atoms into target molecules .
Drug Discovery: Trifluoromethyl-Containing Compounds
The trifluoromethyl moiety is a common feature in drug design due to its unique properties. Researchers have incorporated it into drug candidates to modulate pharmacokinetics, enhance metabolic stability, and improve binding affinity. The compound may contribute to the development of novel drugs targeting specific receptors or enzymes .
Materials Science: Hydrophobicity Enhancement
The hydrophobicity of CF₃-substituted proline is comparable to that of valine. This property makes it suitable for enhancing interactions at nonpolar interfaces. Researchers explore these residues in materials science, such as designing hydrophobic coatings, self-assembling materials, or drug delivery systems that interact with lipid membranes .
Agrochemicals and Pesticides
Trifluoromethyl-containing compounds have been investigated for their potential as agrochemicals. Researchers explore their pesticidal activity, herbicidal properties, and insecticidal effects. The unique electronic properties of the CF₃ group may lead to selective interactions with biological targets .
Photophysical Applications
The trifluoromethyl group can influence the photophysical properties of molecules. Researchers have studied its impact on fluorescence, phosphorescence, and excited-state behavior. By incorporating CF₃-substituted compounds into luminescent materials, they aim to develop efficient light-emitting devices, sensors, and imaging agents .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2/c11-10(12,13)9-15-14-8(6-16(18)19)17(9)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWKAEQZEFAHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S)-N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2659444.png)
![6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2659446.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2659449.png)


![1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2659454.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2659457.png)

![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-propan-2-ylcyclopropane-1-carboxamide](/img/structure/B2659459.png)
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2659463.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2659465.png)